molecular formula C13H10ClN B1206716 N-Benzylidene-4-chloroaniline CAS No. 780-21-2

N-Benzylidene-4-chloroaniline

Cat. No.: B1206716
CAS No.: 780-21-2
M. Wt: 215.68 g/mol
InChI Key: NWCAQYVAHZWHIO-UHFFFAOYSA-N
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Description

N-Benzylidene-4-chloroaniline is an organic compound with the molecular formula C13H10ClN. It is a derivative of aniline, where the aniline nitrogen is bonded to a benzylidene group, and the benzene ring is substituted with a chlorine atom at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylidene-4-chloroaniline can be synthesized through the condensation reaction between 4-chloroaniline and benzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:

4-chloroaniline+benzaldehydeThis compound+water\text{4-chloroaniline} + \text{benzaldehyde} \rightarrow \text{this compound} + \text{water} 4-chloroaniline+benzaldehyde→this compound+water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-4-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-benzyl-4-chloroaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Benzylidene-4-chloroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzylidene-4-chloroaniline involves its interaction with various molecular targets. The imine group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The chlorine substituent on the benzene ring can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylidene-3-chloroaniline
  • N-Benzylidene-2-chloroaniline
  • N-Benzylidene-4-methoxyaniline
  • N-Benzylidene-4-methylaniline

Uniqueness

N-Benzylidene-4-chloroaniline is unique due to the presence of the chlorine atom at the para position, which can significantly influence its chemical reactivity and biological activity. The para-substitution pattern can affect the compound’s electronic properties, making it distinct from its ortho- and meta-substituted analogs.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCAQYVAHZWHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780-21-2
Record name N-Benzylidene-4-chloroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC95597
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Record name N-Benzylidene-4-chloroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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